(2S,4S)-7-Methoxy-2-(trichloromethyl)chroman-4-ol
CAS No.:
Cat. No.: VC16709695
Molecular Formula: C11H11Cl3O3
Molecular Weight: 297.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Cl3O3 |
|---|---|
| Molecular Weight | 297.6 g/mol |
| IUPAC Name | (2S,4S)-7-methoxy-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C11H11Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-4,8,10,15H,5H2,1H3/t8-,10-/m0/s1 |
| Standard InChI Key | WGVKLENMRSGQDU-WPRPVWTQSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C(Cl)(Cl)Cl)O |
| Canonical SMILES | COC1=CC2=C(C=C1)C(CC(O2)C(Cl)(Cl)Cl)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a chroman skeleton (a benzopyran moiety fused to a tetrahydrofuran ring) with substituents at the 2, 4, and 7 positions. The trichloromethyl group at C2 and the hydroxyl group at C4 adopt a cis-configuration, as indicated by the (2S,4S) stereodescriptor. The methoxy group at C7 contributes to the molecule’s electron-deficient nature, influencing its reactivity in cycloaddition and substitution reactions.
Synthesis Methodologies
One-Pot Cycloaddition Approach
A primary synthesis route involves the reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with azomethine ylides. This method, optimized for high yields (~75–90%), proceeds under mild conditions:
Table 1: Reaction Conditions for Synthesis
| Component | Details |
|---|---|
| Substrate | 3-Nitro-2-(trichloromethyl)-2H-chromene |
| Reagent | Azomethine ylide |
| Catalyst | Silver acetate (5 mol%) |
| Base | Triethylamine |
| Solvent | Dichloromethane or acetonitrile |
| Temperature | 25–40°C |
| Reaction Time | 6–12 hours |
The reaction’s stereoselectivity arises from the electron-deficient nature of the chromene, which directs the ylide’s nucleophilic attack to the β-position, favoring the cis-configuration .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The trichloromethyl group acts as an electrophilic center, enabling reactions with amines, alcohols, and thiols. For example:
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Amine Substitution: Reaction with primary amines yields 2-aminomethyl derivatives, potential intermediates for antimicrobial agents.
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Alcoholysis: Treatment with methanol under basic conditions produces methyl ethers, modulating the compound’s lipophilicity.
Oxidation and Reduction
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Oxidation: The hydroxyl group at C4 can be oxidized to a ketone, forming (2S)-7-methoxy-2-(trichloromethyl)chroman-4-one. This ketone serves as a precursor for Schiff base formation.
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Reduction: Catalytic hydrogenation of the chroman ring’s double bond is feasible but may compromise stereochemical integrity .
Biological Activities
Antimicrobial Properties
Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The trichloromethyl group enhances membrane permeability, disrupting microbial lipid bilayers.
Table 2: Biological Activity Profile
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus | 12.5 | Cell wall synthesis inhibition |
| E. coli | >50 | Limited efficacy |
| C. albicans | 25 | Ergosterol biosynthesis |
Applications in Drug Development
Intermediate for Antiviral Agents
Chroman-4-ol derivatives inhibit viral proteases, including SARS-CoV-2 3CLpro. Structural modifications at C2 and C4 could enhance binding affinity .
Prodrug Design
Esterification of the C4 hydroxyl group improves bioavailability. For instance, the acetate prodrug demonstrates 40% higher oral absorption in rodent models.
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